molecular formula C14H9Cl2N3O4S B3032409 Methyl 7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 1638767-60-8

Methyl 7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B3032409
CAS No.: 1638767-60-8
M. Wt: 386.2
InChI Key: PKHCQAGHQIACFK-UHFFFAOYSA-N
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Description

Methyl 7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a pyrrolo[2,3-d]pyrimidine derivative characterized by:

  • Position 7: A benzenesulfonyl group, enhancing electrophilicity and stability .
  • Positions 2 and 4: Chlorine atoms, which increase reactivity in nucleophilic substitution reactions .
  • Position 6: A methyl ester group, critical for modulating solubility and metabolic stability .

This compound serves as a versatile intermediate in medicinal chemistry, particularly for kinase inhibitors and antiviral agents .

Properties

IUPAC Name

methyl 7-(benzenesulfonyl)-2,4-dichloropyrrolo[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O4S/c1-23-13(20)10-7-9-11(15)17-14(16)18-12(9)19(10)24(21,22)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHCQAGHQIACFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)N=C(N=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001118868
Record name 7H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, 2,4-dichloro-7-(phenylsulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001118868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638767-60-8
Record name 7H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, 2,4-dichloro-7-(phenylsulfonyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638767-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, 2,4-dichloro-7-(phenylsulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001118868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS Number: 1638767-60-8) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings.

  • Molecular Formula : C₁₄H₉Cl₂N₃O₄S
  • Molecular Weight : 386.21 g/mol
  • Purity : ≥97% .

The synthesis of this compound typically involves multi-step reactions including cyclocondensation methods. These methods often utilize α-halomethylbenzylketones and 2,6-diamino-4-hydroxypyrimidine as starting materials . However, specific details regarding the compound's mechanism of action remain sparse in the literature.

Biological Activity

Antitumor Activity
Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class exhibit potent antitumor properties. For instance, related compounds have been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis and tumor growth. Compounds structurally similar to methyl 7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine have demonstrated significant inhibition of tumor growth and metastasis in preclinical models .

Kinase Inhibition
this compound has been identified as a selective binder to Janus kinases (JAKs), which are crucial in various signaling pathways related to immune response and hematopoiesis. The compound's ability to inhibit JAKs suggests potential applications in treating autoimmune diseases and cancers .

Case Studies and Research Findings

  • VEGFR-2 Inhibition
    A study synthesized multiple derivatives of pyrrolo[2,3-d]pyrimidines and tested their efficacy against VEGFR-2. Compounds similar to methyl 7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine showed enhanced activity compared to standard inhibitors like semaxanib .
  • In Vivo Efficacy
    In murine models of melanoma, derivatives exhibited significant reductions in tumor size and metastasis when administered at specific dosages. The study highlighted the importance of structural modifications in enhancing biological activity .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberSimilarity IndexUnique Features
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine479633-63-10.92Lacks methyl carboxylate group
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile1227270-43-00.71Different nitrogen heterocycle
3-(5-Bromo-2-chloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole1624262-44-70.68Indole core instead of pyrrolo structure

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Methyl 7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has been studied for its potential anticancer properties. Research indicates that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines. For instance, derivatives of pyrrolo[2,3-d]pyrimidines have shown activity against human tumor cell lines by inhibiting specific kinases involved in cancer progression .

Targeting Kinases
The compound's structural features suggest it may interact with kinases, which are critical in cellular signaling pathways. Studies have indicated that pyrrolo[2,3-d]pyrimidine derivatives can inhibit kinases such as CDK and PI3K, which are pivotal in cancer cell proliferation and survival .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The methodology often includes:

  • Formation of the pyrrole ring through cyclization reactions.
  • Sulfonylation to introduce the benzenesulfonyl group.
  • Chlorination at the 2 and 4 positions to enhance biological activity.

These synthetic pathways allow for the modification of the compound to create analogs with improved efficacy or reduced toxicity.

Inhibitory Effects on Enzymes
Research has indicated that this compound may exhibit inhibitory effects on several enzymes, including those involved in inflammatory responses and metabolic pathways. This activity suggests potential applications in treating diseases characterized by inflammation or metabolic dysregulation .

Comparison with Similar Compounds

Substituent Variations at Position 7

  • Benzenesulfonyl Group (Target Compound) : Provides steric bulk and electron-withdrawing effects, favoring cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Methyl Group () : In methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, the absence of a bulky substituent at position 7 simplifies synthesis but limits stability under acidic conditions .

Halogenation Patterns (Positions 2 and 4)

  • 2,4-Dichloro (Target Compound) : Dual chlorination enables sequential functionalization, as seen in Pd-catalyzed amination or Suzuki couplings .
  • 2-Chloro-4-iodo () : 7-(Benzenesulfonyl)-4-chloro-6-iodo-pyrrolo[2,3-d]pyrimidine (CAS 35265-82-8) uses iodine for radiosynthesis or further cross-coupling, though it increases molecular weight (419.63 g/mol vs. 315.08 g/mol for the target compound) .
  • 2-Methylthio () : In 7-cyclopentyl-N-(2-methoxyphenyl)-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, the methylthio group reduces electrophilicity, requiring harsher conditions for substitution .

Ester Modifications at Position 6

  • Methyl Ester (Target Compound) : Offers moderate hydrolytic stability compared to ethyl esters, as seen in ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS 1260785-39-4), which has a higher molecular weight (260.08 g/mol vs. 211.61 g/mol for methyl) .
  • Carboxamide ( and ) : Substitution of the ester with a dimethylcarboxamide group (e.g., 2a in ) improves target affinity in kinase inhibitors but complicates synthesis due to additional coupling steps .

Physicochemical Properties

Property Target Compound* 7-Cyclopentyl Derivative () Ethyl Ester ()
Molecular Weight (g/mol) 315.08 428.44 260.08
Melting Point (°C) N/A 178.5–180.5‡ N/A
Key Spectral Data HRMS: [M+H]+† 1H NMR (DMSO-d6): δ 2.88–3.07 N/A

*Calculated based on CAS 35265-82-8 . ‡From structurally similar compound in .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via multicomponent reactions (MCRs) involving benzenesulfonyl chloride, dichloropyrimidine derivatives, and methyl carboxylate precursors. A typical procedure involves refluxing reagents in ethanol or dichloromethane with a base (e.g., K₂CO₃). Intermediates are purified via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterized using TLC (Rf values) and melting point analysis . Final structural confirmation relies on ¹H/¹³C NMR (e.g., δ 2.27 ppm for CH₃ groups in analogs) and HRMS to verify molecular ions .

Q. How can researchers optimize the solubility of this compound for in vitro assays?

  • Methodology : Solubility is often enhanced using co-solvents like DMSO or ethanol, but polarity must match the compound’s functional groups (e.g., benzenesulfonyl and methyl ester). Pre-saturation studies in PBS (pH 7.4) or cell culture media with 1-5% DMSO are recommended. Purity must be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) to avoid interference from aggregates .

Q. What analytical techniques are critical for verifying the regioselectivity of chlorination in this pyrrolopyrimidine scaffold?

  • Methodology : Regioselectivity at the 2- and 4-positions is confirmed via NOESY NMR to assess spatial proximity of substituents. For example, coupling between C5-H (δ 5.99 ppm) and adjacent chlorines in analogs indicates correct substitution . X-ray crystallography (if crystals are obtainable) provides definitive proof, as seen in related triazolopyrimidine structures .

Advanced Research Questions

Q. How do computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution at reactive sites, such as the electron-deficient C2 and C4 positions. Transition state analysis predicts activation energies for substitutions, guiding experimental conditions (e.g., using NaH in THF for deprotonation). Reaction path searches via quantum chemical software (e.g., Gaussian) align with experimental outcomes, as demonstrated in ICReDD’s reaction design workflows .

Q. What strategies resolve contradictions in spectral data for analogs with similar substituents?

  • Methodology : Contradictions in NMR shifts (e.g., NH vs. CH₂ signals) arise from solvent polarity or tautomerism. Deuterated DMSO or CDCl₃ can stabilize specific tautomers. Comparative analysis with structurally validated analogs (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives) helps assign ambiguous peaks . HRMS isotopic patterns further differentiate isomers .

Q. How can researchers design stability studies to assess decomposition pathways under physiological conditions?

  • Methodology : Accelerated stability testing in PBS (pH 7.4, 37°C) over 48–72 hours, with LC-MS monitoring, identifies degradation products (e.g., ester hydrolysis to carboxylic acid). Kinetic modeling (first-order decay) estimates half-life. For thermal stability, TGA-DSC analyzes decomposition points (>300°C for similar compounds) .

Q. What role does the benzenesulfonyl group play in modulating biological activity, and how is this evaluated?

  • Methodology : The sulfonyl group enhances binding to hydrophobic pockets in kinases (e.g., RTK inhibitors). Structure-activity relationship (SAR) studies compare analogs with/without this group via enzymatic assays (e.g., IC₅₀ measurements). Molecular docking (AutoDock Vina) predicts interactions with ATP-binding sites, validated by mutagenesis studies .

Methodological Notes

  • Synthesis : Prioritize MCRs for scalability ; avoid trial-and-error approaches by integrating computational screening .
  • Characterization : Cross-validate NMR assignments with crystallographic data where possible .
  • Data Contradictions : Use isotopic labeling (e.g., ¹⁵N) to resolve tautomeric ambiguities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

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